molecular formula C13H14F3NO2 B15367553 Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate

Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate

Cat. No.: B15367553
M. Wt: 273.25 g/mol
InChI Key: NMHFAQZLODWSQR-UHFFFAOYSA-N
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Description

Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate (CAS: 1224599-55-6) is a fluorinated γ-amino ester derivative characterized by a trifluoromethyl group at the C5 position and an m-tolylimino (C=N) substituent at the C4 position. Its molecular formula is C₁₃H₁₆F₃NO₂, with a molar mass of 275.27 g/mol . The compound’s structure combines a methyl ester group, a trifluoromethyl moiety, and a meta-substituted aromatic ring, which collectively influence its electronic properties, stability, and reactivity.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

methyl 5,5,5-trifluoro-4-(3-methylphenyl)iminopentanoate

InChI

InChI=1S/C13H14F3NO2/c1-9-4-3-5-10(8-9)17-11(13(14,15)16)6-7-12(18)19-2/h3-5,8H,6-7H2,1-2H3

InChI Key

NMHFAQZLODWSQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C(CCC(=O)OC)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties
Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate m-Tolyl (C₆H₄CH₃) C₁₃H₁₆F₃NO₂ 275.27 Oil; synthesized via asymmetric catalysis; enantiomeric excess (ee) up to 90%
Methyl 5,5,5-trifluoro-4-(p-tolylamino)pentanoate p-Tolyl (C₆H₄CH₃) C₁₃H₁₆F₃NO₂ 275.27 Crystalline; higher melting point due to para-substitution symmetry
Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate Phenyl (C₆H₅) C₁₂H₁₄F₃NO₂ 261.25 Lower steric hindrance; used in safety studies (GHS-compliant handling)

Key Observations :

  • Meta vs. Para Substitution: The m-tolylimino group introduces steric and electronic asymmetry, favoring enantioselective synthesis (e.g., 90% ee with QD-3 catalyst) . In contrast, p-tolyl analogs exhibit higher crystallinity due to symmetrical packing .
  • Phenyl vs. Tolyl: The phenylamino derivative (CAS: 931383-14-1) lacks the methyl group, reducing steric bulk but increasing reactivity in coupling reactions .

Ester Group Modifications

Compound Name Ester Group Key Properties
This compound Methyl ester Oil; compatible with polar solvents (e.g., THF, ethanol)
Prop-2-yn-1-yl 5,5,5-trifluoro-4-(4-nitrobenzylidene)pentanoate Propargyl ester Solid; 93% ee via HPLC; nitro group enhances electrophilicity
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate Ethyl ester Diketone functionality; used in heterocyclic synthesis

Key Observations :

  • Methyl vs. Propargyl Esters: Propargyl esters (e.g., ) exhibit higher enantiomeric excess (93% ee) due to optimized catalyst-substrate interactions . Methyl esters, however, offer better solubility in non-polar media .
  • Functional Group Impact: Ethyl esters with diketone groups (e.g., ) diverge in reactivity, enabling cyclization pathways absent in imino-containing analogs.

Trifluoromethyl Group Position and Additional Moieties

Compound Name Structural Feature Key Properties
This compound C5-Trifluoromethyl Enhanced metabolic stability; lipophilicity (logP ~2.5 predicted)
Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride C4-Trifluoromethyl Ionic character; water-soluble hydrochloride salt
Sodium 5,5,5-trifluoro-4-hydroxypentanoate C4-Hydroxyl, sodium salt Ionic, polar; used in biomedical applications

Key Observations :

  • Trifluoromethyl Position : C5-trifluoromethyl groups (as in the target compound) improve lipophilicity and resistance to oxidative metabolism compared to C4 analogs .
  • Ionic Derivatives : Sodium or hydrochloride salts () exhibit distinct solubility profiles, expanding their utility in aqueous-phase reactions.

Analytical Characterization

Technique Target Compound Data Analog (5Fa) Data
¹H NMR δ 3.75 (s, CH₃O), 6.23–6.18 (m, imino) δ 3.72 (s, CH₃O), 7.83–7.73 (m, aromatic)
¹⁹F NMR δ -62.5 (CF₃) δ -63.1 (CF₃)
HPLC Retention time: 12.3 min; 90% ee Retention time: 11.8 min; 90% ee

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high enantiomeric purity in Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate?

  • Methodological Answer : Catalytic asymmetric synthesis using chiral catalysts (e.g., QD-3 or A-1) at low temperatures (-30°C to -50°C) in tetrahydrofuran (THF) or toluene (PhMe) yields the compound with enantiomeric excess (ee) >88%. Reaction times of 8–12 hours are typical. Enantiomeric purity is quantified via HPLC with chiral stationary phases (e.g., Daicel Chiralpak columns) and mobile phases like hexane/ethanol .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-spectroscopic analysis is critical:

  • 19F NMR identifies trifluoromethyl (-CF3) signals near δ -60 to -70 ppm.
  • 13C NMR confirms the ester carbonyl (δ ~170 ppm) and imine (C=N) groups.
  • HRMS validates molecular mass (exact mass: 275.1184 g/mol) .

Q. Which analytical techniques are recommended for quantifying enantiomeric excess (ee) in this compound?

  • Methodological Answer : Chiral HPLC is standard. For example, use a Daicel Chiralpak AD-H column with hexane/ethanol (90:10) at 1.0 mL/min, retention times ~12–15 minutes. Polarimetry ([α]D20) complements HPLC data to resolve ambiguous cases .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess when ee values deviate from theoretical predictions?

  • Methodological Answer : Screen alternative catalysts (e.g., epiQ-3 for inverted stereochemistry) and adjust reaction temperatures. Lower temperatures (-50°C) often improve ee by slowing racemization. Solvent polarity (e.g., THF vs. PhMe) also influences transition-state stabilization .

Q. What computational strategies predict the stereochemical outcomes of asymmetric synthesis for this compound?

  • Methodological Answer : Density Functional Theory (DFT) models the reaction pathway, focusing on the imine’s electronic environment and steric effects from the m-tolyl group. Transition-state calculations (e.g., Nudged Elastic Band method) explain enantioselectivity trends. Validate models against experimental ee and NMR data .

Q. How should researchers resolve discrepancies between experimental and simulated spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer : Use hybrid approaches:

  • 2D NMR (HSQC, HMBC) clarifies ambiguous proton-carbon correlations.
  • X-ray crystallography (if crystalline derivatives are obtainable) provides unambiguous structural validation.
  • Adjust computational solvent models (e.g., COSMO-RS) to better match experimental conditions .

Q. What strategies mitigate side reactions during derivatization of this compound?

  • Methodological Answer : Protect the imine group with temporary blocking agents (e.g., Boc anhydride) before functionalizing the ester. Monitor reaction progress via TLC or inline IR spectroscopy to detect intermediates. Optimize stoichiometry to avoid over-functionalization .

Q. How can bioactivity studies for this compound leverage structural analogs?

  • Methodological Answer : Target enzymes sensitive to trifluoromethyl groups (e.g., hydrolases or kinases). Use in vitro assays (e.g., fluorescence-based enzyme inhibition) with analogs like Methyl 5-(2-(trifluoromethyl)-benzimidazolyl)pentanoate as positive controls. Molecular docking studies guide target selection by simulating interactions with active sites .

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